N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide
Overview
Description
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide is a synthetic organic compound with a complex structure It features a cyano group, dichlorophenyl group, methyl group, and a thienyl ring attached to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved by reacting 2,4-dichlorobenzaldehyde with methyl thioglycolate in the presence of a base to form the corresponding thienyl aldehyde.
Cyano Group Introduction: The thienyl aldehyde is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group, forming the cyano-thienyl intermediate.
Coupling with Isonicotinamide: The final step involves coupling the cyano-thienyl intermediate with isonicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the thienyl ring or the cyano group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide can be compared with other similar compounds, such as:
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide: Similar structure but with an acetamide group instead of isonicotinamide.
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]benzamide: Similar structure but with a benzamide group.
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]pyridine-2-carboxamide: Similar structure but with a pyridine-2-carboxamide group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c1-10-16(13-3-2-12(19)8-15(13)20)14(9-21)18(25-10)23-17(24)11-4-6-22-7-5-11/h2-8H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMYCOMYMSKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C#N)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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